LogP Difference: DDTC-Me (1.772) vs. Methyl Dimethyldithiocarbamate (1.3) — Implications for Membrane Permeability and Extraction Efficiency
Methyl N,N-diethyldithiocarbamate exhibits a predicted LogP of 1.772 [1], compared to 1.3 for methyl dimethyldithiocarbamate . This difference arises from substitution of two ethyl groups (total 4 carbons) for two methyl groups (total 2 carbons) on the dithiocarbamate nitrogen, increasing hydrophobicity and altering partition behavior in biphasic systems. The LogP of 1.77 places DDTC-Me within the optimal 0-3 range for membrane permeability [2], while remaining below the Pfizer rule threshold of LogP >3 that correlates with increased toxicity risk [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.772 (predicted) |
| Comparator Or Baseline | Methyl dimethyldithiocarbamate: 1.3 (XLogP3-AA) |
| Quantified Difference | ΔLogP ≈ 0.47 (approximately 3-fold difference in partition coefficient) |
| Conditions | Predicted LogP values; octanol-water partition model |
Why This Matters
The 0.47 LogP unit difference translates to approximately 3-fold greater partitioning into organic phases, directly affecting chromatographic retention time, extraction recovery, and apparent membrane permeability in cellular assays.
- [1] INTEDE. Drug Metabolite DM000114: Diethyldithiocarbamic acid methyl ester. Predicted LogP: 1.772; TPSA: 3.24. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. J Med Chem. 2002;45(12):2615-2623. Molecular properties that influence oral bioavailability. View Source
